molecular formula C21H20ClN3O4S B301795 4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide

4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide

Cat. No. B301795
M. Wt: 445.9 g/mol
InChI Key: ICVXHJOXPZRFFZ-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical name, FTY720, and has been shown to have a range of biological effects, including immunomodulatory and anti-inflammatory properties. In

Scientific Research Applications

FTY720 has been extensively studied for its potential applications in scientific research. One of the most promising areas of research is in the field of immunology, where FTY720 has been shown to have immunomodulatory effects. Specifically, FTY720 has been shown to reduce the number of circulating lymphocytes in the blood, which can help to reduce inflammation and prevent autoimmune diseases. FTY720 has also been studied for its potential applications in the treatment of cancer, where it has been shown to have anti-tumor effects.

Mechanism of Action

The mechanism of action of FTY720 is not fully understood, but it is believed to involve the activation of sphingosine-1-phosphate (S1P) receptors. Specifically, FTY720 is phosphorylated in vivo to form FTY720-phosphate, which binds to S1P receptors and induces their internalization. This leads to a reduction in the number of circulating lymphocytes in the blood, which can help to reduce inflammation and prevent autoimmune diseases.
Biochemical and Physiological Effects:
FTY720 has a range of biochemical and physiological effects, including immunomodulatory and anti-inflammatory properties. Specifically, FTY720 has been shown to reduce the number of circulating lymphocytes in the blood, which can help to reduce inflammation and prevent autoimmune diseases. FTY720 has also been shown to have anti-tumor effects, and has been studied for its potential applications in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FTY720 in lab experiments is its immunomodulatory and anti-inflammatory properties. This makes it a useful tool for studying the immune system and its role in various diseases. However, there are also some limitations to using FTY720 in lab experiments. For example, it can be difficult to control the dose and duration of treatment, and there may be variations in the response of different cell types to FTY720.

Future Directions

There are a number of future directions for research on FTY720. One area of research is in the development of new drugs that target S1P receptors, which could have potential applications in the treatment of autoimmune diseases and cancer. Another area of research is in the study of the mechanisms of action of FTY720, which could help to identify new targets for drug development. Finally, there is also a need for more studies on the safety and efficacy of FTY720 in humans, particularly in the context of its potential applications in the treatment of various diseases.

Synthesis Methods

FTY720 can be synthesized through a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with 3-methylbenzylamine to produce 4-chloro-N-(3-methylbenzyl)benzenesulfonamide. The second step involves the reaction of this compound with 2-furylhydrazine to produce 4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide.

properties

Product Name

4-chloro-N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-N-(3-methylbenzyl)benzenesulfonamide

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]-N-[(E)-furan-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C21H20ClN3O4S/c1-16-4-2-5-17(12-16)14-25(30(27,28)20-9-7-18(22)8-10-20)15-21(26)24-23-13-19-6-3-11-29-19/h2-13H,14-15H2,1H3,(H,24,26)/b23-13+

InChI Key

ICVXHJOXPZRFFZ-YDZHTSKRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CN(CC(=O)N/N=C/C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

SMILES

CC1=CC(=CC=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC(=CC=C1)CN(CC(=O)NN=CC2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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